![molecular formula C7H6N2O B3060780 3-Methyl-[1,2]oxazolo[5,4-c]pyridine CAS No. 83431-06-5](/img/structure/B3060780.png)
3-Methyl-[1,2]oxazolo[5,4-c]pyridine
Overview
Description
3-Methyl-[1,2]oxazolo[5,4-c]pyridine is a heterocyclic compound. It is related to 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylic acid, which has a molecular weight of 178.15 .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its exact physical and chemical properties are not provided in the search results.Mechanism of Action
Target of Action
The primary target of 3-Methyl-[1,2]oxazolo[5,4-c]pyridine is 5-α-reductase (5-AR) . This enzyme is a key player in the steroid metabolism in the human body, particularly in the prostate, where it catalyzes the conversion of testosterone to dihydrotestosterone (DHT) . Both androgens are ligands of androgen receptors, although DHT affinity towards 5-AR is 3–5 times higher than that of its precursor .
Mode of Action
This compound interacts with its target, 5-AR, by entering the 5-AR binding site through the formation of covalent adducts with NADP-H, similar to the drug finasteride . The binding of the NADP-H molecule at the N–O bond of the 1,2,4‑oxadiazole cycle followed by cycle opening gives conformational advantages in the 5-AR binding site .
Biochemical Pathways
The compound’s interaction with 5-AR affects the steroid metabolism pathway. By inhibiting 5-AR, it prevents the conversion of testosterone to DHT . This can suppress proliferative processes in the glandular epithelium and stroma of the prostate, which are key pathogenetic traits of benign prostatic hyperplasia (BPH) .
Pharmacokinetics
The LD50 in CD-1 mice is >1500 mg/kg for this compound, versus 1060 mg/kg for finasteride .
Result of Action
The inhibition of 5-AR by this compound can lead to a reduction of proliferative processes in the glandular epithelium and prostate stroma of rats . This suggests potential therapeutic effects for conditions like BPH.
Action Environment
properties
IUPAC Name |
3-methyl-[1,2]oxazolo[5,4-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-6-2-3-8-4-7(6)10-9-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKWBZFLAITLBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416048 | |
Record name | 3-METHYL-ISOXAZOLO[5,4-C]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83431-06-5 | |
Record name | 3-Methylisoxazolo[5,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83431-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-METHYL-ISOXAZOLO[5,4-C]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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